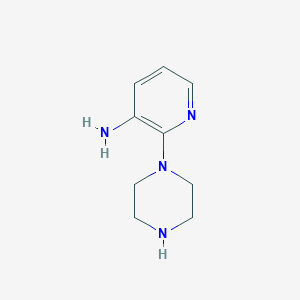

2-(Piperazin-1-yl)pyridin-3-amine

Vue d'ensemble

Description

“2-(Piperazin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C9H14N4 . It is used as a reagent in the synthesis of anticancer agents . It is also an impurity of Palbociclib, an experimental drug for the treatment of breast cancer being developed by Pfizer .

Synthesis Analysis

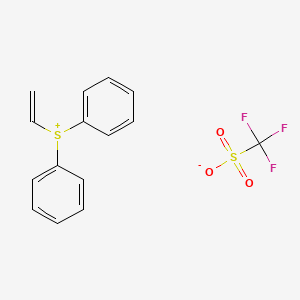

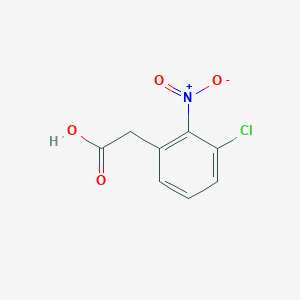

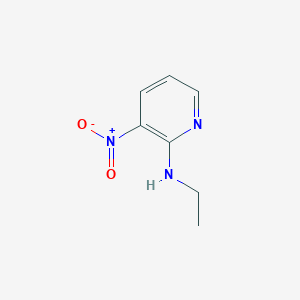

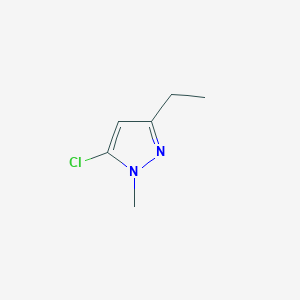

The synthesis of piperazine derivatives, such as “2-(Piperazin-1-yl)pyridin-3-amine”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “2-(Piperazin-1-yl)pyridin-3-amine” can be analyzed using various spectroscopic techniques. For instance, the compound’s Infrared (IR) spectrum can provide information about the types of bonds present in the molecule, while its Nuclear Magnetic Resonance (NMR) spectrum can provide information about the compound’s carbon and hydrogen environments .

Chemical Reactions Analysis

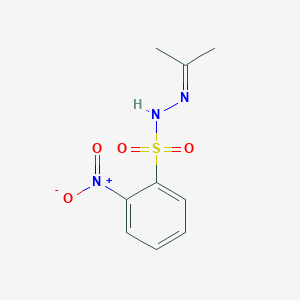

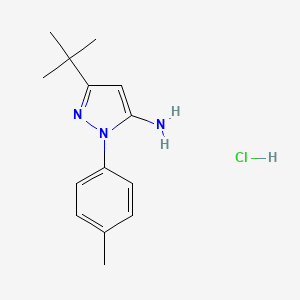

The chemical reactions involving “2-(Piperazin-1-yl)pyridin-3-amine” can be diverse, depending on the reaction conditions and the presence of other reactants . For instance, the compound can undergo acylation, sulfonylation, Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Piperazin-1-yl)pyridin-3-amine” can be determined using various analytical techniques. For instance, its melting point, boiling point, density, and molecular weight can be determined .

Applications De Recherche Scientifique

1. Anti-tubercular Agents

- Application Summary : This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Methods of Application : A series of these derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

2. Antimicrobial Activity

- Application Summary : This compound has been used in the synthesis of new pyridine derivatives, which have been evaluated for their antimicrobial activity .

- Methods of Application : Acid chlorides were condensed with 2-hydroxyethyl piperazine and 2,3-dichloropiperazine to prepare amide derivatives .

- Results : Variable and modest activity were observed against the investigated strains of bacteria and fungi .

3. Anticancer Agents

- Application Summary : This compound is a reagent used in the synthesis of anticancer agents .

- Methods of Application : It is used in the synthesis of anticancer agents .

- Results : It is an impurity of Palbociclib, an experimental drug for the treatment of breast cancer being developed by Pfizer. It is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 .

4. Antidepressant Molecules

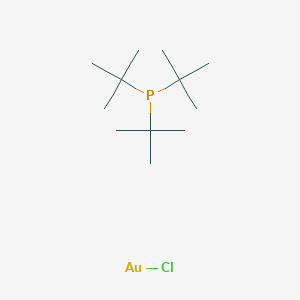

- Application Summary : This compound has been used in the synthesis of antidepressant molecules via metal-catalyzed reactions .

- Methods of Application : The important role that different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants is examined in this review .

- Results : Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

5. Antipsychotic Drug Substances

- Application Summary : This compound is a hybrid compound consisting of iso-thiazole and piperazine moieties, and its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

- Methods of Application : It is used in the synthesis of antipsychotic drug substances .

- Results : Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial .

6. Treatment of Insomnia

- Application Summary : Imidazo [1,2- a ]pyridin-3-yl-acetic acid derivatives are most widely used, which include zolpidem .

- Methods of Application : Zolpidem is used to treat short-term insomnia, as well as some disorders of brain function .

- Results : Zolpidem has shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe insomnia .

Orientations Futures

The future directions for “2-(Piperazin-1-yl)pyridin-3-amine” could involve its use in the development of novel anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Propriétés

IUPAC Name |

2-piperazin-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZRPCPYROZNOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439196 | |

| Record name | 2-(Piperazin-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperazin-1-yl)pyridin-3-amine | |

CAS RN |

87394-62-5 | |

| Record name | 2-(Piperazin-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B1354422.png)